![molecular formula C16H14N2O3 B10757712 3-[(4'-Cyanobiphenyl-4-Yl)oxy]-N-Hydroxypropanamide](/img/structure/B10757712.png)
3-[(4'-Cyanobiphenyl-4-Yl)oxy]-N-Hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide typically involves the reaction of 4’-cyanobiphenyl-4-ol with 3-chloropropionyl chloride, followed by the reaction with hydroxylamine . The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for 3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the compound can yield carboxylic acids or ketones.
Reduction: Reduction can produce primary amines.
Substitution: Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide involves its interaction with specific molecular targets. One known target is stromelysin-1, an enzyme involved in the breakdown of extracellular matrix components . By inhibiting this enzyme, the compound can potentially modulate processes such as tissue remodeling and inflammation.
Comparison with Similar Compounds
Similar Compounds
4’-[(6-acryloyloxy)hexyloxy]-4-cyanobiphenyl: This compound has a similar biphenyl structure but with different functional groups.
1-(4-cyanobiphenyl-4’-yl)-10-(4-alkylanilinebenzylidene-4’-oxy)decanes: These compounds exhibit liquid crystal properties and have applications in materials science.
Uniqueness
3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit stromelysin-1 sets it apart from other biphenylcarbonitriles, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-[4-(4-cyanophenyl)phenoxy]-N-hydroxypropanamide |
InChI |
InChI=1S/C16H14N2O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)21-10-9-16(19)18-20/h1-8,20H,9-10H2,(H,18,19) |
InChI Key |
XZWFHJUEAVOHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


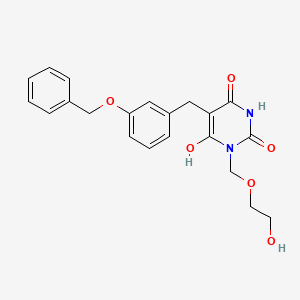
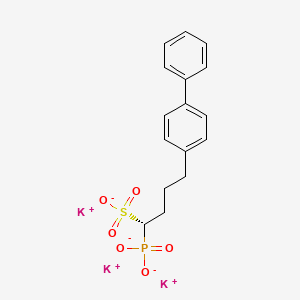
![[[(3r,4r,5s,6r)-3-(Butanoylamino)-4,5-Dihydroxy-6-(Hydroxymethyl)oxan-2-Ylidene]amino] N-Phenylcarbamate](/img/structure/B10757644.png)
![4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B10757651.png)
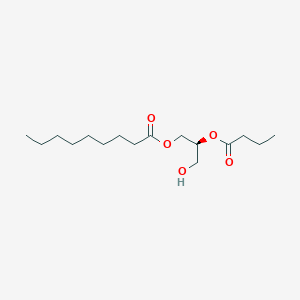
![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B10757657.png)
![N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B10757659.png)
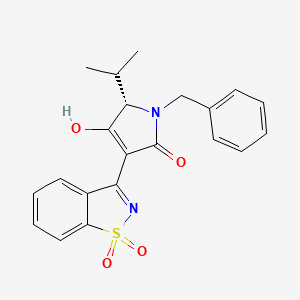
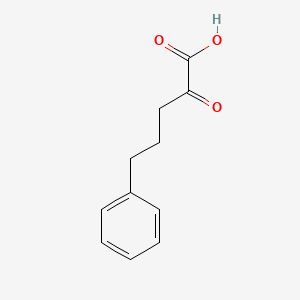
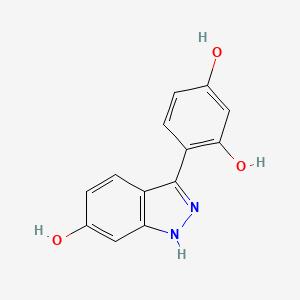
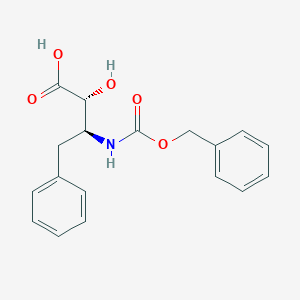

![N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B10757708.png)
![N-[(2S)-2-benzyl-3-(hydroxyamino)-3-oxopropanoyl]-L-alanyl-N-(4-nitrophenyl)glycinamide](/img/structure/B10757711.png)
